

Application Notes and Protocols for Famitinib Malate in Cell Culture

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Compound of Interest

Compound Name: *Famitinib malate*

Cat. No.: *B12681737*

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Introduction

Famitinib malate is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity in various preclinical and clinical studies. Its mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis, and metastasis. This document provides detailed application notes and protocols for the use of **famitinib malate** in in vitro cell culture experiments, with a focus on determining its cytotoxic effects and understanding its mechanism of action.

Mechanism of Action

Famitinib malate exerts its anti-cancer effects by targeting multiple key signaling pathways involved in oncology. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-2 and VEGFR-3), c-Kit, Platelet-Derived Growth Factor Receptor (PDGFR), and FMS-like tyrosine kinase 3 (Flt-3). By inhibiting these RTKs, **famitinib malate** effectively disrupts downstream signaling cascades that are critical for cancer cell proliferation, survival, and the formation of new blood vessels (angiogenesis) that supply nutrients to tumors. This multi-targeted approach suggests its potential efficacy against a broad range of solid tumors.

Data Presentation: In Vitro Efficacy of Famitinib Malate

The following tables summarize the inhibitory concentrations of **famitinib malate** against specific kinase targets and its cytotoxic effects on representative cancer cell lines.

Table 1: Inhibitory Activity of **Famitinib Malate** against Target Kinases

Target Kinase	IC50 (nM)
c-Kit	2.3
VEGFR-2	4.7
PDGFR β	6.6

Data sourced from commercially available information on **famitinib malate**.

Table 2: Cytotoxic Activity of **Famitinib Malate** in Human Cancer Cell Lines

Cell Line	Cancer Type	Assay	IC50 (μ M)
BGC-823	Gastric Cancer	MTS	3.6
MGC-803	Gastric Cancer	MTS	3.1

IC50 values were determined after 48 hours of treatment. Data from a study on human gastric cancer cells.

Experimental Protocols

Protocol 1: Determination of Cell Viability using MTS Assay

This protocol outlines the procedure for assessing the cytotoxic effects of **famitinib malate** on cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.

Materials:

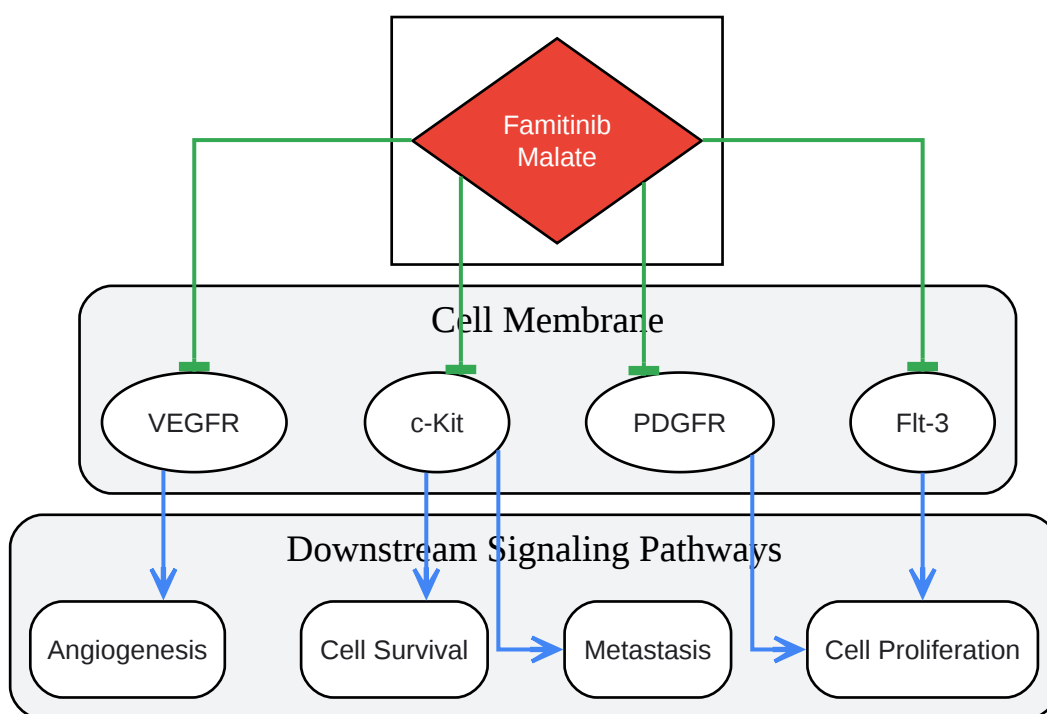
- **Famitinib malate** (powder)
- Dimethyl sulfoxide (DMSO, cell culture grade)
- Cancer cell line of interest (e.g., BGC-823, MGC-803)
- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
- 96-well flat-bottom cell culture plates
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Microplate reader capable of measuring absorbance at 490 nm

Procedure:

- Stock Solution Preparation:
 - Prepare a high-concentration stock solution of **famitinib malate** (e.g., 20 mM) in DMSO.
 - Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
- Cell Seeding:
 - Trypsinize and count the cells.
 - Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
 - Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
- Drug Treatment:
 - Prepare serial dilutions of **famitinib malate** from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 0.6, 1.25, 2.5, 5.0, 10.0, and 20.0 µM).

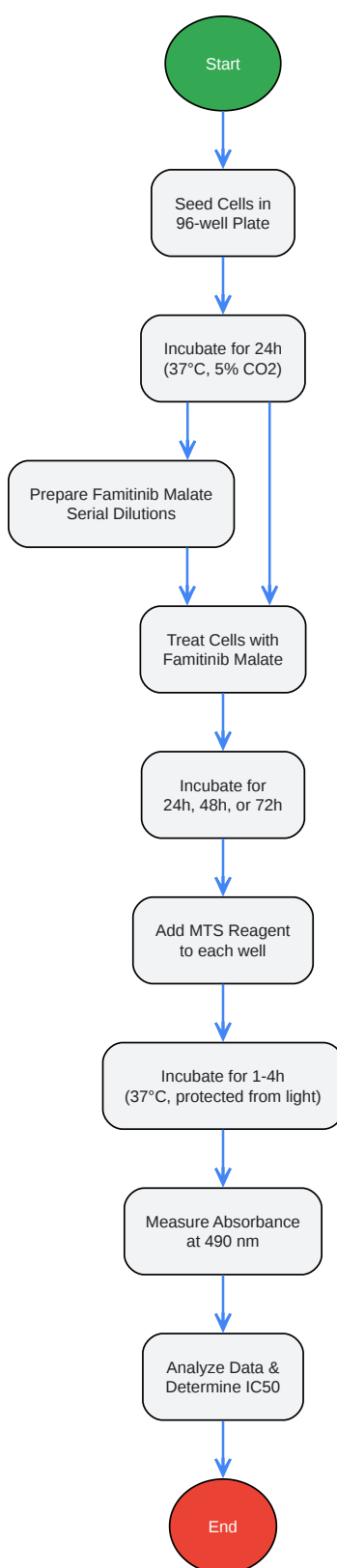
- Carefully remove the medium from the wells and add 100 μ L of the medium containing the different concentrations of **famitinib malate**. Include wells with medium and DMSO alone as a vehicle control.
- Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
- MTS Assay:
 - After the incubation period, add 20 μ L of the MTS reagent to each well.
 - Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized depending on the cell type and density.
 - Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the blank wells (medium only) from all other readings.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
 - Plot the percentage of cell viability against the log of the **famitinib malate** concentration.
 - Determine the IC₅₀ value, the concentration of the drug that inhibits cell growth by 50%, using a suitable software with a non-linear regression curve fit (log(inhibitor) vs. response - Variable slope).

Visualizations



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Caption: **Famitinib Malate** Signaling Pathway Inhibition.



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Caption: Experimental Workflow for Cell Viability Assay.

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